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Executive Summary
GSK3117391 is a novel, orally administered histone deacetylase (HDAC) inhibitor engineered

for targeted delivery to mononuclear myeloid cells, primarily monocytes and macrophages. This

targeted approach is achieved through an esterase-sensitive motif (ESM) that leverages the

high intracellular concentration of human carboxylesterase-1 (CES1) in these cells. Upon entry,

GSK3117391 is hydrolyzed into its active acid metabolite, HDAC189, leading to its

accumulation and prolonged retention within the target cells. The primary mechanism of action

of GSK3117391 in inflammation is the inhibition of HDAC enzymes, which results in increased

histone and non-histone protein acetylation. This leads to the modulation of gene expression,

including the suppression of pro-inflammatory cytokines. A key and novel finding from clinical

studies is the induction of a transient and reversible monocytopenia, which is mechanistically

linked to the downregulation of the colony-stimulating factor 1 receptor (CSF1R). This technical

guide provides a comprehensive overview of the current understanding of GSK3117391's role

in inflammation, including its mechanism of action, quantitative data from clinical trials, detailed

experimental protocols, and visualizations of its signaling pathways and experimental

workflows.

Mechanism of Action
GSK3117391 exerts its anti-inflammatory effects through a targeted inhibition of histone

deacetylases within monocytes and macrophages.[1] This targeted delivery minimizes systemic
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exposure and off-target effects commonly associated with pan-HDAC inhibitors.[2]

Targeted Delivery and Activation
The esterase-sensitive motif (ESM) of GSK3117391 is the key to its targeted delivery.

Monocytes and macrophages exhibit high levels of CES1, an enzyme that efficiently cleaves

the ester bond in GSK3117391, converting it to its active, cell-impermeable acid metabolite,

HDAC189.[1] This process effectively traps the active drug inside the target cells, leading to

sustained pharmacodynamic effects.

Histone Deacetylase Inhibition
As a histone deacetylase inhibitor, the active metabolite of GSK3117391, HDAC189, prevents

the removal of acetyl groups from lysine residues on histone and non-histone proteins.[3] This

leads to a state of hyperacetylation, which alters chromatin structure and modulates the activity

of various transcription factors, ultimately leading to changes in gene expression.[4]

Downregulation of Pro-inflammatory Cytokines
A primary consequence of HDAC inhibition by GSK3117391 is the suppression of pro-

inflammatory cytokine production. Preclinical and clinical studies have demonstrated the potent

inhibitory effect of GSK3117391 on the release of key inflammatory mediators such as Tumor

Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated monocytes.[1][2]

While specific IC50 values for a broad range of cytokines are not publicly available, the general

mechanism involves the modulation of inflammatory signaling pathways.

Regulation of CSF1R and Induction of Monocytopenia
A distinctive and significant effect of GSK3117391 is the dose-dependent, transient, and

reversible reduction in circulating monocytes.[1][2] This monocytopenia is a direct consequence

of the downregulation of the Colony-Stimulating Factor 1 Receptor (CSF1R) on myeloid cells.

[1] CSF1R is a critical receptor tyrosine kinase for the survival, proliferation, and differentiation

of monocytes and macrophages. The proposed mechanism for this downregulation involves

the inhibition of HDACs, which in turn represses the expression of the transcription factor PU.1.

[5] PU.1 is a master regulator of myeloid development and is essential for the transcription of

the CSF1R gene.[5][6] By inhibiting HDAC activity, GSK3117391 reduces PU.1 expression,

leading to decreased CSF1R transcription and a subsequent reduction in monocyte viability.
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Quantitative Data
The following tables summarize the key quantitative findings from the Phase 1 clinical trial of

GSK3117391 in healthy male volunteers.

Table 1: Phase 1 Clinical Trial Design[1]

Study Part Design Dose Cohorts Dosing Regimen

Part A
Single Ascending

Dose (SAD)

5 mg, 10 mg, 20 mg,

40 mg, 60 mg
Single oral dose

Part B
Multiple Ascending

Dose (MAD)
20 mg, 40 mg Once daily for 7 days

Table 2: Pharmacodynamic Effects of GSK3117391 (Multiple Ascending Dose)[1][2]

Parameter Dose Observation

Monocyte Count
20 mg and 40 mg (once daily

for 7 days)

Dose-dependent, transient,

and reversible monocytopenia.

Plateaued at approximately

0.06 x 10⁹ monocytes/L.

Cytokine Inhibition
20 mg and 40 mg (once daily

for 7 days)

Inhibition of ex vivo

lipopolysaccharide (LPS)-

stimulated TNF-α production in

whole blood.

Target Engagement
20 mg and 40 mg (once daily

for 7 days)

Increased histone acetylation

in peripheral blood monocytes.

Experimental Protocols
Phase 1 Clinical Trial Protocol for Pharmacodynamic
Assessments
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Objective: To assess the pharmacodynamic effects of single and multiple ascending doses of

GSK3117391 on monocyte count, ex vivo cytokine production, and histone acetylation in

healthy male volunteers.[1]

Methodology:

Subject Enrollment: Healthy male volunteers meeting the inclusion and exclusion criteria

were enrolled in the study.

Dosing:

SAD Cohorts: Subjects received a single oral dose of GSK3117391 (5, 10, 20, 40, or 60

mg) or placebo.

MAD Cohorts: Subjects received a daily oral dose of GSK3117391 (20 or 40 mg) or

placebo for 7 consecutive days.

Blood Sampling: Venous blood samples were collected at pre-defined time points before and

after drug administration.

Monocyte Count: Complete blood counts with differential were performed using a standard

automated hematology analyzer to determine the absolute monocyte count.

Ex vivo Cytokine Inhibition Assay:

Whole blood samples were stimulated with lipopolysaccharide (LPS) to induce pro-

inflammatory cytokine production.[5][7]

The concentration of TNF-α in the plasma supernatant was measured using a validated

enzyme-linked immunosorbent assay (ELISA).[7]

The percentage inhibition of TNF-α production was calculated relative to pre-dose levels.

Histone Acetylation Assay:

Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood by density

gradient centrifugation.
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Monocytes were further isolated from PBMCs.

Histone proteins were extracted from the isolated monocytes.

The level of histone acetylation (e.g., on histone H3 or H4) was determined by western

blotting or other quantitative methods using antibodies specific for acetylated histones.

In Vitro Monocyte Cytokine Release Assay
Objective: To determine the in vitro potency of a compound in inhibiting the release of pro-

inflammatory cytokines from primary human monocytes.

Methodology:

Monocyte Isolation: Primary human monocytes are isolated from peripheral blood

mononuclear cells (PBMCs) obtained from healthy donors using methods such as magnetic-

activated cell sorting (MACS) or plastic adherence.[8]

Cell Culture: Isolated monocytes are cultured in appropriate media (e.g., RPMI-1640)

supplemented with fetal bovine serum and antibiotics.

Compound Treatment: Cells are pre-incubated with various concentrations of the test

compound (e.g., GSK3117391's active metabolite, HDAC189) for a specified period (e.g., 1-

2 hours).

Stimulation: The cells are then stimulated with a pro-inflammatory agent, typically

lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL, for a defined incubation period

(e.g., 4-24 hours).[7]

Supernatant Collection: After incubation, the cell culture supernatant is collected.

Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in

the supernatant is quantified using enzyme-linked immunosorbent assay (ELISA) or a

multiplex cytokine assay.

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the

percentage of cytokine inhibition against the log concentration of the compound and fitting

the data to a four-parameter logistic curve.
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Caption: Proposed signaling pathway of GSK3117391 in monocytes/macrophages.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b607823?utm_src=pdf-body-img
https://www.benchchem.com/product/b607823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening & Enrollment

Dosing Regimen

Pharmacodynamic Assessments

Healthy Male Volunteers

Informed Consent & Baseline Assessment

Single Ascending Dose
(5-60 mg)

Multiple Ascending Dose
(20-40 mg daily for 7 days)

Serial Blood Sampling

Monocyte Count Ex vivo Cytokine Inhibition Assay
(LPS stimulation, TNF-α ELISA) Histone Acetylation Assay

Click to download full resolution via product page

Caption: Experimental workflow for the Phase 1 clinical trial of GSK3117391.
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Caption: Logical relationship of GSK3117391's mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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